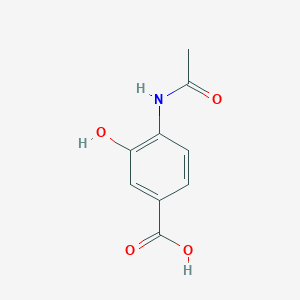

4-Acetamido-3-hydroxybenzoic acid

描述

Contextualization within Substituted Benzoic Acid Derivatives

4-Acetamido-3-hydroxybenzoic acid belongs to the broad class of substituted benzoic acids. Benzoic acid and its derivatives are characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. The properties and applications of these compounds are significantly influenced by the nature and position of other substituents on the aromatic ring. These derivatives are fundamental building blocks in organic synthesis and are prevalent in many biologically active compounds.

Substituted benzoic acids are integral to the development of pharmaceuticals, agrochemicals, and materials science. The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of a molecule's physical, chemical, and biological properties. For instance, the presence of an amino or hydroxyl group can provide sites for further chemical reactions or interactions with biological targets.

Historical Perspectives and Emergence in Academic Literature

The precise historical account of the first synthesis of this compound is not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of aminobenzoic acid derivatives in the early 20th century. The synthesis of related compounds, such as p-acetylamino benzoic acid, was reported during this period as part of investigations into modified aminobenzoic acids guidechem.com.

The development of synthetic routes to its precursors, such as 3-hydroxy-4-nitrobenzoic acid and 4-amino-3-hydroxybenzoic acid, has been a key factor in the availability of this compound for research. For instance, a method for preparing 3-hydroxy-4-nitrobenzoic acid from m-hydroxybenzoic acid was documented in 1937 prepchem.comchemicalbook.com. The subsequent reduction of the nitro group to an amine, followed by acetylation, represents a plausible pathway to this compound. A 1937 publication also describes the preparation of 4-amino-3-hydroxybenzoic acid from 4-nitro-3-hydroxybenzoic acid prepchem.com.

Significance and Research Trajectories of this compound

The significance of this compound in contemporary research lies primarily in its role as a versatile intermediate for the synthesis of various target molecules. Its functional groups—the carboxylic acid, hydroxyl group, and acetamido group—offer multiple reaction sites for building more complex chemical structures.

A notable research trajectory for this compound is in the field of medicinal chemistry. For example, it is a precursor to 4-acetamido-3-aminobenzoic acid, which has been used to synthesize novel imine/Schiff base compounds. These derivatives have been investigated as potential microbial neuraminidase inhibitors, which could have applications in combating influenza rjptonline.org. Neuraminidase is a crucial enzyme for the proliferation of the influenza virus, making it an attractive target for antiviral drug development rjptonline.org.

Furthermore, the precursor, 4-amino-3-hydroxybenzoic acid, is recognized as a valuable building block in the preparation of various pharmaceutical compounds, including sphingosine kinase inhibitors chemicalbook.com. This highlights the importance of the structural motif of 4-amino-3-hydroxybenzoic acid, which is closely related to the title compound, in the development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9NO4 nih.gov |

| Molecular Weight | 195.17 g/mol nih.govpharmaffiliates.com |

| CAS Number | 10098-40-5 nih.govpharmaffiliates.com |

| Appearance | Dark Brown to Very Dark Brown Solid |

| IUPAC Name | This compound nih.gov |

Related Substituted Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Significance |

| 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 chemicalbook.com | 183.12 chemicalbook.com | Intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds guidechem.com. |

| 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | 153.14 | Building block for pharmaceuticals, including sphingosine kinase inhibitors chemicalbook.com. |

| 4-Acetamidobenzoic acid | C9H9NO3 wikipedia.org | 179.17 | Intermediate in organic synthesis . |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMQDIKMQHBQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329643 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10098-40-5 | |

| Record name | 4-acetamido-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Acetamido 3 Hydroxybenzoic Acid

Established Chemical Synthesis Routes for 4-Acetamido-3-hydroxybenzoic Acid

Synthesis from 6-Benzoxazolecarboxylic Acid Derivatives

While direct synthesis from 6-benzoxazolecarboxylic acid derivatives is not the most commonly cited route for this compound, the underlying chemistry of benzoxazoles is relevant. Benzoxazole (B165842) structures are formed through the condensation of an o-aminophenol skeleton with a carboxylic acid. google.com This relationship highlights that 3-hydroxy-4-aminobenzoic acids are valuable precursors, or monomers, for polybenzoxazole (PBO) polymers. google.com The synthesis of this compound often involves precursors that could theoretically be derived from the cleavage of a benzoxazole ring, though this is not a typical synthetic strategy.

Acetylation Strategies Utilizing Amino-Hydroxybenzoic Acid Precursors

A primary and efficient method for synthesizing this compound involves the acetylation of a corresponding amino-hydroxybenzoic acid precursor. The most direct precursor is 4-amino-3-hydroxybenzoic acid. ambeed.comsigmaaldrich.com This process typically involves reacting the amino group of 4-amino-3-hydroxybenzoic acid with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form the acetamido group (-NHCOCH₃).

Another related strategy starts from 3-hydroxy-4-nitrobenzoic acid. chemicalbook.com This multi-step synthesis first requires the reduction of the nitro group to an amino group, yielding 4-amino-3-hydroxybenzoic acid. This intermediate is then acetylated to produce the final product, this compound. A common method for the reduction step utilizes a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com

The following table summarizes the key reactions in these acetylation strategies:

| Precursor | Reagents | Key Transformation | Product |

| 4-Amino-3-hydroxybenzoic acid | Acetic anhydride or Acetyl chloride | Acetylation of the amino group | This compound |

| 3-Hydroxy-4-nitrobenzoic acid | 1. H₂, Pd/C2. Acetic anhydride | 1. Reduction of nitro group2. Acetylation of amino group | This compound |

Biocatalytic and Biotechnological Approaches to Related Benzoic Acid Derivatives

While direct microbial synthesis of this compound is not yet established, significant progress has been made in the biocatalytic and biotechnological production of its precursors and structurally similar compounds. These approaches offer a more sustainable alternative to traditional chemical synthesis by utilizing renewable resources.

Microbial Production of 3-Hydroxy-4-aminobenzoic Acids

Researchers have successfully engineered microorganisms to produce 3-hydroxy-4-aminobenzoic acids (HABA). google.com One approach involves using a microorganism that produces a specific 4-hydroxybenzoic acid hydroxylase to efficiently oxidize the 3-position of 4-aminobenzoic acid (ABA). google.comgoogle.com In a notable study, Corynebacterium glutamicum was engineered to produce 4-amino-3-hydroxybenzoic acid (4,3-AHBA) from glucose. nih.gov By introducing and mutating a 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) from Caulobacter vibrioides, researchers were able to achieve significant production levels. nih.gov The engineered strain, with an enhanced 4-ABA biosynthetic pathway, produced up to 13.5 g/L of 4,3-AHBA in fed-batch cultures. nih.gov

Similarly, the production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), an isomer of 4,3-AHBA, has been achieved in recombinant Corynebacterium glutamicum. nih.gov This process is particularly interesting as it utilizes a synthetic pathway that differs from the well-known shikimate pathway. nih.gov The production of 3,4-AHBA was found to be significantly enhanced under oxygen-limiting conditions. nih.gov

The following table highlights key findings in the microbial production of hydroxy-aminobenzoic acids:

| Product | Microorganism | Key Enzyme/Pathway | Production Titer |

| 4-Amino-3-hydroxybenzoic acid (4,3-AHBA) | Corynebacterium glutamicum | Mutant 4-hydroxybenzoate 3-hydroxylase (CvPHBH) | 13.5 g/L |

| 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | Corynebacterium glutamicum | griH and griI genes from Streptomyces griseus | 5.6 g/L |

Enzymatic Transformations of Aminobenzoic Acid Precursors

Enzymatic transformations play a crucial role in the biosynthesis of various benzoic acid derivatives. For instance, para-aminobenzoic acid (pABA), a known precursor of folate, also serves as a precursor in the biosynthesis of coenzyme Q in Saccharomyces cerevisiae. nih.gov This indicates the existence of enzymatic pathways capable of modifying aminobenzoic acid structures.

More directly related to the synthesis of hydroxybenzoic acids, multi-enzyme cascades have been constructed in Escherichia coli to produce 4-hydroxybenzoic acid (4HBA) from L-tyrosine and benzoic acid from L-phenylalanine. nih.gov This demonstrates the potential of using whole-cell biocatalysts for the efficient synthesis of various benzoic acid derivatives from renewable feedstocks. nih.gov The enzymatic hydroxylation of 4-aminobenzoic acid is a key step in the microbial production of 3-hydroxy-4-aminobenzoic acids. google.comwipo.int Specific 4-hydroxybenzoate hydroxylases have been identified that can perform this transformation with notable efficiency. google.comwipo.int

Chemoenzymatic Synthesis of this compound Analogs

The synthesis of analogs of this compound, which involves the formation of an amide bond between a benzoic acid core and an amine, can be efficiently achieved through chemoenzymatic strategies. These approaches leverage the high selectivity and mild reaction conditions of biocatalysts, often in combination with chemical steps, to produce a diverse range of substituted amide compounds. Key enzymatic methods include direct acylations catalyzed by hydrolases like lipases, and multi-enzyme cascades in engineered microorganisms.

One prominent chemoenzymatic strategy involves a two-step process combining enzymatic synthesis of a chiral amino acid intermediate followed by a chemical cyclization. A notable example is the asymmetric synthesis of dihydrobenzoxazinones, which are structurally related to the core scaffold of interest. This process utilizes an ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze the highly stereoselective hydroamination of various substituted 2-aminophenols with fumarate. This enzymatic step generates N-(2-hydroxyphenyl)-L-aspartic acid analogs with excellent enantiomeric excess (>99% ee). The resulting chiral intermediates are then converted into the final heterocyclic analogs via an acid-catalyzed esterification and cyclization sequence. nih.gov This method demonstrates the power of combining a highly selective biocatalytic step with a subsequent chemical transformation to build complex molecules from simple, achiral starting materials. nih.gov

The substrate scope of the EDDS lyase is broad, accommodating various substitutions on the aminophenol ring, which allows for the generation of a wide array of analogs. The efficiency of this enzymatic hydroamination step is detailed in the table below.

| Substituted 2-Aminophenol Precursor | Enzymatic Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 2-Aminophenol | 70 | >99 |

| 4-Fluoro-2-aminophenol | 98 | >99 |

| 4-Chloro-2-aminophenol | 98 | >99 |

| 4-Bromo-2-aminophenol | 96 | >99 |

| 4-Methyl-2-aminophenol | 65 | >99 |

Another powerful enzymatic approach is the direct amidation of carboxylic acids using lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are versatile biocatalysts for forming amide bonds under green and sustainable conditions. mdpi.com This method allows for the direct coupling of various carboxylic acids with primary and secondary amines in organic solvents like cyclopentyl methyl ether, often achieving excellent conversions and yields without requiring extensive purification. mdpi.com By varying the carboxylic acid (e.g., substituted benzoic acids) and the amine, a library of N-acyl analogs can be produced. This strategy is highly relevant for producing analogs of this compound by reacting a suitably substituted hydroxybenzoic acid with different acylating agents or by coupling the acid with various amines.

The versatility of lipase-catalyzed amidation is illustrated by the range of substrates successfully coupled, as shown in the following table.

| Carboxylic Acid | Amine | Conversion (%) |

|---|---|---|

| Octanoic acid | Benzylamine | >99 |

| Octanoic acid | Butylamine | >99 |

| Octanoic acid | Piperidine | >99 |

| Hexanoic acid | Benzylamine | >99 |

| Hexanoic acid | Cyclohexylamine | >99 |

| Butyric acid | Benzylamine | >99 |

Furthermore, whole-cell biocatalysis in engineered Escherichia coli provides a route for the biosynthesis of hydroxybenzoic acid-amine conjugates. jmb.or.kr This strategy involves two key enzymatic reactions. First, a hydroxybenzoic acid (such as 2-hydroxybenzoic acid or 4-hydroxybenzoic acid) is activated by its conjugation to Coenzyme A (CoA), a reaction catalyzed by a hydroxybenzoic acid-CoA ligase. Subsequently, an N-acyltransferase mediates the formation of the amide bond between the hydroxybenzoyl-CoA intermediate and an amine, such as tryptamine (B22526) or tyramine (B21549). jmb.or.kr By engineering the metabolic pathways of E. coli and selecting appropriate enzymes, specific analogs can be synthesized directly from simple precursors. jmb.or.kr For example, analogs like 4-hydroxybenzoyl tyramine and N-2-hydroxybenzoyl tryptamine have been successfully produced using this methodology. jmb.or.kr

Advanced Spectroscopic and Computational Characterization of 4 Acetamido 3 Hydroxybenzoic Acid and Its Analogs

Experimental Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-acetamido-3-hydroxybenzoic acid. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 4-hydroxybenzoic acid, distinct signals corresponding to the different protons are observed. For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the aromatic protons typically appear in the downfield region of the spectrum. hmdb.ca For this compound, one would expect to see signals for the three aromatic protons on the benzene (B151609) ring, a singlet for the methyl protons of the acetamido group, and potentially exchangeable protons from the hydroxyl, carboxylic acid, and amide groups, depending on the solvent used. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. In the spectrum of 3-hydroxybenzoic acid, a related structure, distinct peaks are observed for each of the seven carbon atoms. np-mrd.org Similarly, for this compound, one would expect to see signals for the carboxyl carbon, the two carbons of the acetamido group (the carbonyl and the methyl carbon), and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (acetamido, hydroxyl, and carboxyl groups), aiding in their precise assignment. For example, data for 4-amino-3-hydroxybenzoic acid shows distinct chemical shifts for its carbon atoms. chemicalbook.com

Typical ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives:

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 4-Hydroxybenzoic acid | D₂O | Aromatic protons signals are observed. hmdb.ca | Data not fully available in the provided context. |

| 3-Hydroxybenzoic acid | DMSO-d₆ | Aromatic: ~7.0-7.5, OH: ~9.8, COOH: ~12.9 chemicalbook.com | Aromatic & functional group carbons show distinct signals. np-mrd.org |

| 4-Amino-3-hydroxybenzoic acid | Not specified | Specific proton signals are recorded. chemicalbook.com | Specific carbon signals are recorded. chemicalbook.com |

| 3-Amino-4-hydroxybenzoic acid | Not specified | Specific proton signals are recorded. chemicalbook.com | Data not fully available in the provided context. |

This table is illustrative and based on data for related compounds. The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. pressbooks.pub The hydroxyl (-OH) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The carboxylic acid O-H stretch is also broad and appears around 2500-3300 cm⁻¹. pressbooks.pub The carbonyl (C=O) stretching vibration of the carboxylic acid will be observed in the range of 1700-1725 cm⁻¹, while the C=O stretch of the amide (acetamido group) will appear around 1650 cm⁻¹. pressbooks.pub The N-H stretch of the amide group is expected in the 3300-3500 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹, and C=C stretching vibrations within the benzene ring appear at approximately 1600 and 1450-1500 cm⁻¹. pressbooks.pub For a similar compound, 4-hydroxybenzoic acid, the IR spectrum shows a hydroxyl absorption at 3465 cm⁻¹ and a carbonyl absorption at 1673 cm⁻¹. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. In a study of the related 4-hydroxy-3-methylbenzoic acid, C-C stretching modes were observed in the FT-Raman spectrum at 1608, 1488, 1443, 1306, and 1220 cm⁻¹. rasayanjournal.co.in The C=O stretching vibration in the FT-Raman spectrum of this analog was found at 1695 cm⁻¹. rasayanjournal.co.in Similar vibrational modes would be expected for this compound.

Characteristic Vibrational Frequencies for this compound Functional Groups:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200–3600 (broad) pressbooks.pub |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500–3300 (broad) pressbooks.pub |

| C=O Stretch | 1700–1725 pressbooks.pub | |

| Amide (-NHCOCH₃) | N-H Stretch | 3300–3500 pressbooks.pub |

| C=O Stretch | ~1650 pressbooks.pub | |

| Aromatic Ring | C-H Stretch | 3000–3100 pressbooks.pub |

| C=C Stretch | ~1600 and 1450–1500 pressbooks.pub |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The molecular formula for this compound is C₉H₉NO₄, which corresponds to an average mass of 195.174 g/mol . chemspider.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. For instance, the mass spectrum of the related 4-amino-3-hydroxybenzoic acid shows a molecular ion peak at m/z 153. nih.gov The fragmentation of this compound under electron ionization (EI) would likely involve the loss of characteristic fragments. Common fragmentation pathways could include the loss of a water molecule (H₂O), a carboxyl group (COOH), or an acetyl group (CH₃CO). Analyzing these fragment ions helps to piece together the structure of the original molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with chromophores, such as the benzene ring and carbonyl groups in this compound, absorb UV or visible light, promoting electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Benzoic acid derivatives typically exhibit three absorption bands: one around 190 nm (A band), another around 230 nm (B band), and a third, weaker band around 280 nm (C band). researchgate.net These absorptions are due to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl and hydroxyl groups. upenn.edumasterorganicchemistry.com The exact positions and intensities of these absorption maxima (λ_max) are influenced by the nature and position of the substituents on the benzene ring and the solvent used. For example, studies on vanillic acid (4-hydroxy-3-methoxybenzoic acid) show how different protolytic forms in various solvents affect the electronic spectra. researchgate.net

Thermogravimetric Analysis (TGA) in Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition of the compound.

A TGA curve for this compound would show the temperature at which the compound begins to decompose. For the related p-hydroxybenzoic acid, thermal decarboxylation is a known degradation pathway. researchgate.net The thermal stability of hydroxybenzoic acid derivatives is influenced by the position of the hydroxyl group. researchgate.net A TGA analysis of 4-hydroxybenzoic acid shows its decomposition profile, which can be compared to its derivatives to understand the effect of substituents on thermal stability. researchgate.net For this compound, the TGA curve would likely show mass loss corresponding to the loss of water, followed by the decarboxylation and eventual decomposition of the organic structure at higher temperatures.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are invaluable tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net DFT calculations, often using functionals like B3LYP with various basis sets, can be employed to optimize the molecular structure of this compound and calculate its theoretical IR and Raman spectra. nih.gov The calculated vibrational frequencies can then be compared with experimental data to aid in the assignment of spectral bands. nih.gov

Furthermore, computational methods can be used to study electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net Studies on related molecules like 4-acetamido-3-nitrobenzoic acid have utilized DFT to analyze molecular geometries and electronic characteristics. researchgate.netnih.gov Similarly, computational studies on dihydroxybenzoic acid derivatives have explored proton transfer and photophysical properties. chemrxiv.orgchemrxiv.org

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. It is widely employed to determine a molecule's stable conformation through geometry optimization. This process computationally identifies the arrangement of atoms corresponding to the lowest energy state, providing key data on bond lengths, bond angles, and dihedral angles.

For aromatic carboxylic acids similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving a high degree of accuracy. researchgate.net In a typical study, the initial molecular structure is drawn and then subjected to an optimization algorithm that iteratively adjusts the atomic coordinates to minimize the total electronic energy. The resulting optimized structure represents the most stable, or ground state, conformation of the molecule in the gas phase. researchgate.netjocpr.com

The optimized geometrical parameters obtained from DFT calculations for related compounds, such as 3-acetoxy-2-methylbenzoic acid, have shown excellent agreement with experimental data derived from X-ray crystallography. jocpr.com This concordance validates the predictive power of the theoretical model. For this compound, DFT would similarly predict the planarity of the benzene ring and the specific orientations of the carboxyl, hydroxyl, and acetamido functional groups.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Benzoic Acid Analog based on DFT Calculations

Note: This data is representative of typical results from DFT calculations on similar molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C1-C2 | 1.39 Å |

| C-O (carboxyl) | 1.35 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-N (amido) | 1.36 Å | |

| Bond Angle | C1-C2-C3 | 120.5° |

| O-C-O (carboxyl) | 122.8° | |

| C-N-H (amido) | 118.9° |

Quantum Chemical Calculations of Vibrational Frequencies and Spectra

Quantum chemical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of a molecule. Following geometry optimization using methods like DFT, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the force constants for the molecular vibrations. nih.gov The resulting vibrational modes and their corresponding frequencies provide a theoretical spectrum that can be compared with experimental results.

For molecules like 4-hydroxybenzoic acid, theoretical calculations have been used to perform a complete vibrational analysis and propose reassignments of normal modes observed in experimental spectra. nih.gov The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a simplified theoretical model. To correct for this, scaling factors are commonly applied, which can yield excellent agreement between theoretical and experimental data. jocpr.com A detailed analysis, often aided by Total Energy Distribution (TED) calculations, allows each calculated vibrational frequency to be assigned to specific molecular motions, such as C-H stretching, C=O bending, or ring deformation modes. jocpr.com

Table 2: Representative Calculated Vibrational Frequencies for a Benzoic Acid Analog

Note: This table illustrates the type of data obtained from quantum chemical calculations for vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxyl) | 3750 | 3525 | 3530 |

| N-H Stretch (Amido) | 3500 | 3290 | 3300 |

| C=O Stretch (Carboxyl) | 1780 | 1710 | 1715 |

| C=O Stretch (Amido) | 1710 | 1640 | 1645 |

| C-N Stretch | 1350 | 1315 | 1320 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. libretexts.org The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions, facilitating intramolecular charge transfer (ICT). researchgate.net For analogs like 3-acetoxy-2-methylbenzoic acid, HOMO-LUMO analysis has been used to determine various reactivity descriptors, including ionization potential, electron affinity, and chemical hardness. jocpr.com The HOMO-LUMO energy gap for 4-hydroxy-3-methylbenzoic acid was calculated to be 5.209 eV, which helps explain the charge-transfer interactions within the molecule. researchgate.net Similar calculations for this compound would reveal its electronic stability and potential for charge transfer, which is crucial for its optical properties and reactivity.

Table 3: Illustrative Frontier Orbital Energies and Related Parameters

Note: The values are based on calculations for analogous aromatic carboxylic acids and serve as an example.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.3 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.2 | Chemical reactivity, stability |

| Ionization Potential | I ≈ -E(HOMO) | 6.5 | Energy to remove an electron |

| Electron Affinity | A ≈ -E(LUMO) | 1.3 | Energy released when gaining an electron |

Topological Studies (AIM Theory) and Electronic Properties

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By examining the topology of the electron density (ρ(r)), AIM theory can define atoms, bonds, and characterize the nature of chemical interactions. A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density at these BCPs, such as the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of interaction. For instance, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared (covalent) interaction, while low ρ(r) and positive ∇²ρ(r) indicate a closed-shell interaction, such as hydrogen bonds or van der Waals forces. In studies of 4-hydroxybenzoic acid, AIM has been used to investigate the formation of hydrogen bonds in its dimeric structure, providing quantitative insight into their strength and nature. nih.gov For this compound, AIM analysis could be used to characterize the intramolecular hydrogen bond between the hydroxyl and acetamido groups, as well as intermolecular interactions that dictate its crystal packing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. cerist.dz This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on binding energy or affinity. najah.educhemmethod.com

Studies on analogous compounds have demonstrated the utility of this approach. For example, molecular docking of 4-acetamido-3-nitrobenzoic acid was performed against proteins from the SARS-CoV-2 virus, such as the main protease, to evaluate its potential as a viral inhibitor. researchgate.netnih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity; a more negative score indicates a stronger, more favorable interaction. najah.educhemmethod.com For this compound, docking simulations against relevant biological targets could reveal its therapeutic potential by elucidating its binding mode and predicting its binding free energy.

Table 4: Representative Molecular Docking Results for a Ligand in a Protein Active Site

Note: This table shows example data from a molecular docking simulation, illustrating the types of interactions and scoring.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| SARS-CoV-2 Main Protease | 4-acetamido-3-nitrobenzoic acid | -7.5 | His41, Cys145, Glu166 | Hydrogen Bonds, Pi-Alkyl |

| Cyclooxygenase-2 (COX-2) | Imidazolidinone Derivative | -11.569 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Hydrophobic |

Investigational Biological Activities and Pharmacological Relevance of 4 Acetamido 3 Hydroxybenzoic Acid Analogs

Antimicrobial and Antifungal Efficacy Studies

Analogs of 4-acetamido-3-hydroxybenzoic acid have demonstrated notable efficacy against a variety of microbial and fungal pathogens. Research into these compounds has highlighted their potential as novel antimicrobial agents, addressing the growing challenge of drug resistance.

Broad-Spectrum Antimicrobial Effects

Derivatives of hydroxybenzoic acid have been shown to possess significant antimicrobial properties. For instance, two antimicrobial substances isolated from rice hull were identified as 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid. nih.gov These compounds exhibited different inhibition profiles against various microorganisms, with most gram-positive and some gram-negative bacteria being sensitive to them at IC50 concentrations of 160 µg/mL and 100-170 µg/mL, respectively. nih.gov

Further research into synthetic analogs has expanded on these findings. A novel series of Schiff base derivatives of 4-acetamido-3-aminobenzoic acid displayed potent inhibitory action against microbes containing neuraminidase. rjptonline.org Several of these compounds (specifically 5k-5q, 5x, and 5y) showed a zone of inhibition of 16 ± 2.5 mm at a concentration of 125 µg/ml, which was greater than standard compounds. rjptonline.org This activity is partly attributed to the Schiff base linkage, which is known to have antimicrobial properties. rjptonline.org

Similarly, a study on a novel hydrophilic analog, 1-O-(4-hydroxybenzoyl)-glycerol, confirmed its antimicrobial potential against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. nih.gov Its activity was comparable to commercially used parabens, and in some cases, such as with S. aureus at lower concentrations, it was even higher. nih.gov Another novel derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com

Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid and its Analogs

| Compound/Derivative | Test Organism(s) | Key Finding(s) |

|---|---|---|

| 4-Hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | IC50 concentration of 160 µg/mL. nih.gov |

| 4-Acetamido-3-(benzylideneamino)benzoic acid derivatives (5k-5q, 5x, 5y) | Neuraminidase-containing microbes | Zone of inhibition of 16 ± 2.5 mm at 125 µg/ml. rjptonline.org |

| 1-O-(4-hydroxybenzoyl)-glycerol | S. aureus, E. coli, S. cerevisiae, F. culmorum | Comparable activity to commercial parabens; higher against S. aureus at low concentrations. nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Methicillin-resistant S. haemolyticus, E. coli | Moderate activity with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. mdpi.com |

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of this class of compounds is also a significant area of investigation. Hydrazide-hydrazones based on 4-hydroxybenzoic acid have been identified as potent inhibitors of laccase-producing phytopathogenic fungi. mdpi.com Derivatives with salicylaldehyde (B1680747) units containing hindered tert-butyl or bulky phenyl substituents showed strong antifungal activity against Botrytis cinerea and Cerrena unicolor. mdpi.com Notably, the tert-butyl-salicylic aldehyde derivative almost completely inhibited the growth of Sclerotinia sclerotiorum. mdpi.com

Studies on other hydroxybenzoic acid analogs, such as 3,4,5-trihydroxybenzoic acid (gallic acid), have demonstrated efficacy against medically important fungi. This compound showed notable activity against Candida species and dermatophytes, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL for Candida albicans and Candida krusei, and 32 µg/mL for Trichophyton sp. and Epidermophyton floccosum. scirp.org In contrast, its acetylated analog, 3,4,5-tris(acetyloxy)benzoic acid, showed lower inhibitory activity. scirp.org

The antifungal properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), a related phenolic compound, have also been assessed against Candida albicans. researchgate.net 4HMBA exhibited the highest antifungal activity among several tested derivatives and showed a synergistic fungicidal effect when combined with fluconazole. researchgate.net

Table 2: Antifungal Activity of Hydroxybenzoic Acid Analogs

| Compound/Derivative | Test Organism(s) | Key Finding(s) |

|---|---|---|

| 4-Hydroxybenzoic acid-based hydrazide–hydrazones | Botrytis cinerea, Sclerotinia sclerotiorum | Strong antifungal activity; nearly complete inhibition of S. sclerotiorum. mdpi.com |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | C. albicans, C. krusei, Trichophyton sp. | MIC of 128 µg/mL for Candida spp. and 32 µg/mL for dermatophytes. scirp.org |

| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) | Candida albicans | Synergistic fungicidal effect with fluconazole. researchgate.net |

Structure-Activity Relationships in Antimicrobial Analogs

The relationship between the chemical structure of these analogs and their antimicrobial efficacy is a critical aspect of ongoing research. Studies suggest that specific molecular features significantly influence their biological activity. For example, in thiosemicarbazide (B42300) derivatives of hydroxybenzoic acid, the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, appears to determine the antibacterial activity. nih.gov

Lipophilicity is another crucial factor. Research on a novel p-hydroxybenzoic acid derivative indicated that both lipophilicity and molecular complexity play vital roles in determining antibacterial potency. mdpi.com This is further supported by studies on parabens (esters of 4-hydroxybenzoic acid), where an increase in the length of the alkyl chain enhances the antimicrobial effect. This is because the longer chain decreases polarity, facilitating the compound's passage across the microbial cell wall. globalresearchonline.net

In the case of 4-acetamido-3-aminobenzoic acid derivatives, the introduction of a Schiff base moiety was found to be key to their antimicrobial action, suggesting a synergistic effect within the active site of the microbial neuraminidase enzyme. rjptonline.org Modifications to the quinone core in a series of pyrimidoisoquinolinquinone derivatives also demonstrated how changes in hydrophobicity and the chain length of functional groups can modulate antibacterial activity against multidrug-resistant Gram-positive bacteria. mdpi.com

Anti-inflammatory and Antioxidant Research Pathways

Beyond their antimicrobial effects, analogs of this compound are being investigated for their ability to modulate pathways involved in inflammation and oxidative stress, which are central to many chronic diseases.

In Vitro and In Vivo Anti-inflammatory Mechanisms

4-Hydroxybenzoic acid (4-HBA) and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key pathway involves the inhibition of the NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines. mdpi.comnih.gov Research indicates that 4-HBA can suppress the priming and activation of the NLRP3 inflammasome. nih.gov This effect is partly due to its ability to decrease the production of reactive oxygen species (ROS), which are known activators of NLRP3. mdpi.com

Further mechanistic studies show that 4-HBA can disrupt the binding of the transcription factor PU.1 to the promoters of Tlr4 and Md2, which directly suppresses the priming of the inflammasome during inflammatory responses induced by lipopolysaccharide (LPS). nih.gov In vivo studies using rat models of inflammation (carrageenan-induced paw edema and cotton pellet-induced granuloma) found the anti-inflammatory activity of p-hydroxybenzoic acid to be comparable to that of diclofenac (B195802) sodium. globalresearchonline.netresearchgate.net

Derivatives such as 5-acetamido-2-hydroxy benzoic acid have also shown peripheric anti-nociceptive and anti-inflammatory effects in various animal models. mdpi.com Additionally, in the context of neuroinflammation, certain phenolic acids have demonstrated the ability to reduce nitric oxide production in microglial cells, a key indicator of inflammation in the central nervous system. nih.gov

Antioxidant Potential and Radical Scavenging Properties

The antioxidant properties of hydroxybenzoic acid derivatives are closely linked to their anti-inflammatory effects. 4-HBA itself exhibits direct antioxidative activities, which contribute to its ability to inhibit the NLRP3 inflammasome. nih.gov These compounds act as free radical scavengers, protecting cells from oxidative stress. ffhdj.com

The structure of these analogs, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring, is fundamental to their antioxidant capacity. nih.gov It has been reported that the antioxidant properties of phenolic compounds increase with the number of hydroxyl groups. nih.gov For example, 3,4,5-trihydroxybenzoic acid (gallic acid), with three hydroxyl groups, possesses very high DPPH radical scavenging activity. nih.gov Hydroxybenzoic acids with hydroxyl groups in the ortho- (e.g., 2,3-dihydroxybenzoic acid) and para- (e.g., 2,5-dihydroxybenzoic acid) positions tend to show higher antioxidant activity compared to those with meta-substituted hydroxyl groups. mdpi.com Derivatives like protocatechuic acid (3,4-dihydroxybenzoic acid) and beta-resorcylic acid (2,4-dihydroxybenzoic acid) are also recognized for their antioxidant and free radical scavenging activities. globalresearchonline.net

Table 3: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Assay/Method | Key Finding(s) |

|---|---|---|

| 4-Hydroxybenzoic acid (4-HBA) | Cellular models | Exhibits direct antioxidative activities, contributing to anti-inflammatory effects. nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH radical scavenging | Possesses the highest scavenging activity among tested hydroxybenzoic acids due to three -OH groups. nih.gov |

| 2,3-dihydroxybenzoic acid & 2,5-dihydroxybenzoic acid | General antioxidant assays | Show higher antioxidant activity due to ortho- and para- positioning of -OH groups. mdpi.com |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | General antioxidant assays | Exhibits antioxidant and free radical scavenger activity. globalresearchonline.net |

Anticancer and Cell Growth Modulation Investigations

Analogs of this compound have been the subject of numerous studies to assess their potential as anticancer agents. These investigations have focused on their ability to inhibit the growth of cancer cells, interact with key receptors involved in tumor progression, and play a role in complex diseases such as metastatic colorectal cancer.

Inhibition of Cancer Cell Proliferation

A fundamental aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells. Several analogs of this compound have demonstrated significant anti-proliferative effects across various cancer cell lines.

For instance, a study identified three novel 4-hydroxybenzoic acid derivatives as pan-histone deacetylase (HDAC) inhibitors. asm.org These compounds were found to increase the levels of protein acetylation, leading to a halt in cell cycle progression and the induction of apoptotic cell death in cancer cells, without affecting the viability of normal cells. asm.org Another investigation into the anti-proliferative effects of 4-hydroxybenzoic acid (4-HBA) and its methoxy (B1213986) derivative, vanillic acid (VA), revealed that both compounds could decrease the viability of doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells in a manner dependent on both dose and time. nih.gov

Furthermore, research into flavonoid metabolites, which can share structural similarities with benzoic acid derivatives, has shown that 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) exhibits anti-proliferative activity by inhibiting cyclin-dependent kinases (CDKs). wikipedia.org In contrast, while 4-hydroxybenzoic acid (4-HBA) was taken up by the cancer cell lines tested, it did not show any significant inhibition of cell proliferation, suggesting a high degree of selectivity in the action of these metabolites. wikipedia.org

More recently, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer potential. nih.gov Several of these compounds were capable of reducing the viability of A549 non-small cell lung cancer cells by 50% and suppressing their migration in vitro, highlighting the potential of this scaffold in developing new anticancer candidates. nih.gov

Table 1: Anti-proliferative Activity of this compound Analogs and Related Compounds

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-hydroxybenzoic acid derivatives | Leukemia cells | Pan-HDAC inhibition, cell cycle arrest, apoptosis | asm.org |

| 4-hydroxybenzoic acid (4-HBA) | K562, K562/Dox (Leukemia) | Dose- and time-dependent decrease in cell viability | nih.gov |

| Vanillic acid (VA) | K562, K562/Dox (Leukemia) | Dose- and time-dependent decrease in cell viability | nih.gov |

| 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) | N/A (in vitro CDK assay) | CDK inhibition | wikipedia.org |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Reduced cell viability and migration | nih.gov |

Receptor-Mediated Antitumor Effects (e.g., EGFR, HER2 inhibition)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical targets in cancer therapy, as their overexpression is linked to the development and progression of many cancers. nih.gov Analogs of this compound have been investigated for their ability to inhibit these receptors.

A notable example is the dual EGFR/HER2 tyrosine kinase inhibitor, lapatinib (B449). nih.gov Studies have shown that lapatinib can synergistically enhance the antitumor activity of the histone deacetylase inhibitor panobinostat (B1684620) in colorectal cancer models. nih.gov This combination leads to the downregulation of both EGFR and HER2 protein expression. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a key structural feature in many EGFR and HER2 inhibitors, and modifications to this structure have been explored to develop potent dual inhibitors. memoinoncology.com

Computational studies using techniques like CoMFA and CoMSIA have been employed to understand the structural features important for the dual inhibition of EGFR and HER2. nih.gov These models help in the design of new compounds with improved inhibitory activity against both receptors, which is a promising strategy for developing more effective cancer treatments. nih.gov

Role in Metastatic Colorectal Cancer Research

Metastatic colorectal cancer (mCRC) remains a significant clinical challenge. memoinoncology.com Research into analogs of this compound has provided potential new therapeutic avenues for this disease.

The combination of lapatinib and the HDAC inhibitor panobinostat has shown significant antitumor activity in a LoVo KRAS mutant colorectal cancer xenograft model, with the combination being more effective than either drug alone. nih.gov This preclinical data provides a strong rationale for the clinical investigation of combining HDAC inhibitors with EGFR and HER2 targeted therapies for colorectal cancer. nih.gov Lapatinib has also been shown to sensitize colon cancer cells to other therapeutic agents, such as TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), by up-regulating death receptors on the cancer cell surface. nih.gov

Another benzoic acid derivative, TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid), has demonstrated potent antiangiogenic and antitumor effects in a rat hepatic metastatic model of colon cancer. nih.gov TAC-101 was found to significantly reduce microvessel density and the expression of vascular endothelial growth factor (VEGF), suggesting that it may inhibit cancer progression and metastasis by interfering with tumor-induced blood vessel formation. nih.gov

Enzyme Modulation and Metabolic Pathway Interference

The interaction of small molecules with key metabolic enzymes is a critical area of pharmacological research. Analogs of this compound have been shown to modulate the activity of enzymes involved in both drug metabolism and the bioactivation of xenobiotics.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov

While direct studies on the inhibition of CYP enzymes by this compound are limited, the metabolism of structurally related compounds provides valuable insights. Panobinostat, a pan-deacetylase inhibitor containing a hydroxamic acid moiety, is primarily metabolized through oxidation by CYP3A4, and to a lesser extent by CYP2D6 and CYP2C19. wikipedia.org Given that many drugs are metabolized by these same enzymes, there is a potential for drug-drug interactions. nih.gov

Flavonoids, which are polyphenolic compounds that can share structural features with benzoic acid derivatives, have also been shown to inhibit CYP3A4, the most abundant CYP enzyme in the liver. mdpi.com The potential for CYP inhibition by analogs of this compound is an important consideration in their development as therapeutic agents, as it could affect the metabolism of co-administered drugs.

Arylamine N-acetyltransferase (NAT) Activity and Xenobiotic Metabolism

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of arylamine and hydrazine (B178648) drugs, as well as in the bioactivation of carcinogenic arylamines. nih.gov Analogs of this compound have been shown to interact with and modulate the activity of these enzymes.

A study on the inactivation of hamster and human NAT isozymes by N-hydroxy-4-acetylaminobiphenyl (N-OH-4-AABP), a close structural analog, revealed that this compound acts as an irreversible inactivator. nih.gov The mechanism of inactivation involves the deacetylation of N-OH-4-AABP to N-OH-4-aminobiphenyl, which is then oxidized to 4-nitrosobiphenyl. This reactive intermediate then forms a sulfinamide adduct with a critical cysteine residue (Cys68) in the active site of the NAT enzyme. nih.gov

In a different context, two N-hydroxyarylamine O-acetyltransferases, NhoA1 and NhoA2, from Enterobacter sp. strain CZ-1 were found to catalyze the acetylation of 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA). asm.orgnih.govrawdatalibrary.netasm.org This reaction is a key step in the microbial transformation of the organoarsenical feed additive roxarsone. nih.gov Both NhoA enzymes were shown to be dependent on acetyl coenzyme A for their catalytic activity. asm.org

Table 2: Interaction of this compound Analogs with Arylamine N-acetyltransferases (NATs)

| Compound/Analog | Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-hydroxy-4-acetylaminobiphenyl (N-OH-4-AABP) | Hamster NAT1, Hamster NAT2, Human NAT1 | Irreversible inactivation via sulfinamide adduct formation | nih.gov |

| 3-amino-4-hydroxyphenylarsonic acid (3-AHPAA) | N-hydroxyarylamine O-acetyltransferases (NhoA1, NhoA2) | Serves as a substrate for acetylation | asm.orgnih.govrawdatalibrary.netasm.org |

Cyclooxygenase (COX-2) Inhibition and Analgesic Pathways

The search for novel therapeutic agents with potent anti-inflammatory and analgesic properties, but with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs), has driven extensive research into selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. wikipedia.orgd-nb.info The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining kidney function, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation. nih.govwikipedia.org

Traditional NSAIDs inhibit both COX-1 and COX-2, and their inhibition of COX-1 is associated with undesirable side effects like gastric irritation. nih.gov Consequently, compounds that selectively inhibit COX-2 are expected to provide anti-inflammatory and analgesic relief with an improved safety profile. nih.gov Analogs of this compound, belonging to the broader class of salicylic (B10762653) acid derivatives, have been investigated as scaffolds for developing such selective COX-2 inhibitors. The structural modifications aim to enhance binding affinity and selectivity for the COX-2 active site. nih.gov

The primary analgesic pathway targeted by these inhibitors is the prostaglandin (B15479496) synthesis cascade. By selectively blocking the COX-2 enzyme, these compounds prevent the production of prostaglandins, particularly prostaglandin E2 (PGE2), at the site of inflammation. wikipedia.orgd-nb.info PGE2 is a key sensitizer (B1316253) of peripheral nociceptors (pain-sensing nerve endings), lowering their activation threshold and contributing to the sensation of pain (hyperalgesia). Inhibition of PGE2 synthesis thus leads to a reduction in pain signaling. wikipedia.org

Research into various heterocyclic analogs has yielded compounds with significant COX-2 inhibitory potential. These studies often evaluate compounds for their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 to determine both potency and selectivity. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical measure, with higher values indicating greater selectivity for COX-2.

Detailed Research Findings on Analog Classes

Several classes of compounds have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating the versatility of modifying core structures to achieve desired pharmacological activity.

Thiazole Derivatives: A series of 2-amino-4-aryl-1,3-thiazole hybrids linked to a pyrimidine-5-carbonitrile scaffold via an acetamide (B32628) group were developed. These compounds showed promising and selective COX-2 inhibition. nih.gov

Oxadiazole Derivatives: Researchers have explored 1,3,4-oxadiazole (B1194373) scaffolds. Pyrimidine-5-carbonitrile hybrids incorporating this moiety, as well as 2,5-diaryl-1,3,4-oxadiazole derivatives, have demonstrated significant and selective COX-2 inhibition. nih.govacs.org For instance, the presence of a methylsulfonyl group on one of the aryl rings was found to be crucial for selective COX-2 activity. acs.org

Benzoxazole (B165842) Analogs: Four bioactive benzoxazole analogs showed significant COX-2 inhibitory activity and high selectivity over COX-1. One compound, in particular, was found to be exceptionally potent. nih.gov

Imidazo[1,2-a]pyridine Derivatives: A series of these derivatives were tested, with most showing significant and specific inhibitory effects on COX-2. Molecular modeling suggested that the methylsulfonyl pharmacophore inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90, which contributes to their potency and selectivity. researchgate.net

5-Acetamido-2-hydroxy Benzoic Acid Derivatives: Direct derivatives where the methyl of the acetamido group was replaced with larger phenyl and benzyl (B1604629) groups were synthesized to increase selectivity for COX-2. nih.gov In-vivo tests, such as the acetic acid-induced writhing test, confirmed their analgesic activity. For example, the benzyl derivative (PS3) at a dose of 50 mg/kg reduced painful activity by 75%. nih.govnih.gov

The following interactive table summarizes the in vitro COX-2 inhibitory activity for selected analogs from different research studies.

In Vitro COX-2 Inhibition by Various Analogs

| Compound Class | Specific Compound | COX-2 IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thiazole Hybrid | Compound 37 | 1.03 | 8.21 | nih.gov |

| Oxadiazole Hybrid | Compound 50 | N/A (Significant Inhibition) | N/A (Selective) | nih.gov |

| Oxadiazole Derivative | ODZ2 (2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole) | 0.48 | 132.83 | acs.org |

| Benzoxazole Analog | Compound 62 | 0.04 | 25.5 | nih.gov |

| Imidazo[1,2-a]pyridine | Compound 5j | 0.05 | >860 | researchgate.net |

| Imidazo[1,2-a]pyridine | Compound 5i | 0.08 | 897.19 | researchgate.net |

| 1,4-Benzoxazine Derivative | Compound 3s | 0.57 | 242.4 | rsc.org |

These findings underscore the potential of designing analogs based on various heterocyclic scaffolds to achieve potent and selective COX-2 inhibition, offering a promising avenue for the development of new analgesic agents.

Metabolic Pathways and Biotransformation Studies of 4 Acetamido 3 Hydroxybenzoic Acid in Biological Systems

Microbial Metabolism of 4-Amino-3-hydroxybenzoic Acid

The bacterium Bordetella sp. strain 10d has been a model organism for elucidating the degradation of 4-amino-3-hydroxybenzoic acid. This process involves a modified meta-cleavage pathway, distinct from the metabolism of other aminophenols and their derivatives. nih.gov

The metabolic journey of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d commences with an oxidative cleavage of the aromatic ring. This critical step is catalyzed by 4-amino-3-hydroxybenzoate 2,3-dioxygenase . tandfonline.com This enzyme introduces two oxygen atoms into the aromatic nucleus, leading to the formation of the ring fission product, 2-amino-5-carboxymuconic 6-semialdehyde. tandfonline.com This intermediate subsequently undergoes deamination and non-enzymatic decarboxylation to yield 2-hydroxymuconic 6-semialdehyde, a key downstream metabolite. tandfonline.com

Once 2-hydroxymuconic 6-semialdehyde is formed, the pathway in Bordetella sp. strain 10d proceeds through a dehydrogenative route . nih.govtandfonline.com This is confirmed by the high activity of an NAD+-dependent dehydrogenase and the absence of any detectable 2-hydroxymuconic 6-semialdehyde hydrolase activity in cell extracts. nih.gov This dehydrogenative mechanism distinguishes it from the hydrolytic routes observed in the meta-cleavage pathways of other compounds like 2-aminophenol. nih.gov The metabolic cascade ultimately results in the formation of pyruvic acid. nih.govtandfonline.com

The identified intermediates in this pathway are detailed in the table below.

| Intermediate Compound | Role in Pathway |

| 4-Oxalocrotonic acid | Product of 2-hydroxymuconic 6-semialdehyde dehydrogenation. nih.govtandfonline.com |

| 2-Oxopent-4-enoic acid | Formed from 4-oxalocrotonic acid. nih.govtandfonline.com |

| 4-Hydroxy-2-oxovaleric acid | An intermediate in the conversion to the final product. nih.govtandfonline.com |

| Pyruvic acid | The final identified product of the metabolic pathway. nih.govtandfonline.com |

Several key enzymes from Bordetella sp. strain 10d responsible for the metabolism of 4-amino-3-hydroxybenzoate have been purified and characterized. nih.gov The activities of these enzymes in cell extracts grown on 4-amino-3-hydroxybenzoate confirm their central role in this specific metabolic pathway.

The table below summarizes the key enzymes and their functions.

| Enzyme | Function | Cofactor |

| 4-Amino-3-hydroxybenzoate 2,3-dioxygenase | Catalyzes the initial ring cleavage of 4-amino-3-hydroxybenzoic acid. tandfonline.com | Not specified |

| 2-Amino-5-carboxymuconic 6-semialdehyde deaminase | Involved in the conversion of the initial ring cleavage product. tandfonline.com | Not specified |

| 2-Hydroxymuconic 6-semialdehyde dehydrogenase | Catalyzes the dehydrogenation of 2-hydroxymuconic 6-semialdehyde to 4-oxalocrotonic acid. nih.gov | NAD+ |

| 4-Oxalocrotonate tautomerase | Isomerizes 4-oxalocrotonic acid. nih.gov | Not specified |

| 4-Oxalocrotonate decarboxylase | Catalyzes the decarboxylation of 4-oxalocrotonate. nih.gov | Not specified |

| 2-Oxopent-4-enoate hydratase | Hydrates 2-oxopent-4-enoic acid to form 4-hydroxy-2-oxovaleric acid. nih.gov | Not specified |

Biosynthetic Roles of Related Compounds

While degradation pathways show how these compounds are catabolized, biosynthetic pathways illustrate their role as building blocks for more complex molecules. A notable example is the biosynthesis of grixazones in Streptomyces griseus.

In the biosynthesis of grixazones, yellow pigments produced by Streptomyces griseus, a key intermediate is 3-amino-4-hydroxybenzoic acid (3,4-AHBA), an isomer of the previously discussed 4-amino-3-hydroxybenzoic acid. nih.govnih.gov Research has shown that when genes essential for the conversion of 3,4-AHBA are disrupted, a shunt product, 3-acetylamino-4-hydroxybenzoic acid , accumulates in the extracellular medium. nih.govepa.gov This compound is the N-acetylated form of 3,4-AHBA and is structurally very similar to 4-acetamido-3-hydroxybenzoic acid. This accumulation indicates that N-acetylation is a competing metabolic fate for these aminobenzoic acid intermediates.

The conversion of the carboxylic acid group of 3,4-AHBA to an aldehyde is a crucial step in grixazone biosynthesis. nih.gov This reduction is carried out by a Carboxylic Acid Reductase (CAR) enzyme system. nih.govepa.gov

The key components of this system are encoded by the gri gene cluster:

GriC and GriD: These two proteins together constitute the ATP- and NAD(P)-dependent CAR. nih.govepa.gov GriC is homologous to AMP-binding proteins, and GriD shows similarity to NAD(P)-dependent aldehyde dehydrogenases. nih.gov Their function is to reduce 3,4-AHBA to 3-amino-4-hydroxybenzaldehyde. nih.govepa.gov

GriG: This gene encodes a protein with homology to benzoate (B1203000) transporters. nih.govepa.gov While not essential for grixazone biosynthesis, it is believed to enhance the transport of the 3,4-AHBA intermediate across the cell membrane. nih.govepa.gov

The coordinated action of these enzymes and transporters ensures the efficient flow of metabolites through the biosynthetic pathway.

Acetylation and Deacetylation Processes in Biological Systems

The acetylation and deacetylation of xenobiotics, including compounds like this compound, are crucial Phase II metabolic processes that significantly influence their biological activity, duration of action, and potential for toxicity. These reactions are primarily catalyzed by N-acetyltransferases (NATs) and deacetylases, respectively.

N-Acetylation of Aminophenol Derivatives

N-acetylation is a major metabolic pathway for compounds containing an aromatic amine group (-NH2). In the context of this compound, its precursor, 4-amino-3-hydroxybenzoic acid, would be the substrate for N-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs), a family of cytosolic enzymes that transfer an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the amino group of the substrate.

Two primary NAT isoenzymes, NAT1 and NAT2, are responsible for the acetylation of a wide array of drugs and other foreign compounds in humans and other mammals. These enzymes exhibit distinct but overlapping substrate specificities and are expressed in various tissues, with the liver being a primary site of metabolism. Genetic polymorphisms in the NAT2 gene are well-known to result in "fast," "intermediate," and "slow" acetylator phenotypes within the population, which can lead to inter-individual differences in drug efficacy and toxicity.

Table 1: Key Enzymes in Acetylation and Deacetylation

| Enzyme Family | Function | Cellular Location | Key Isoforms |

| N-acetyltransferases (NATs) | Catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine substrate. | Cytosol | NAT1, NAT2 |

| Deacetylases (e.g., Histone Deacetylases, Amidases) | Catalyze the removal of an acetyl group from an N-acetylated substrate. | Various (Cytosol, Mitochondria, Nucleus) | Multiple isoforms |

Implications for Bioavailability and Biodistribution

The processes of acetylation and deacetylation have profound implications for the bioavailability and biodistribution of this compound.

Bioavailability:

Conversely, if this compound is administered, its deacetylation back to the more polar 4-amino-3-hydroxybenzoic acid in the gut or liver could reduce its absorption and increase its clearance. Studies on a positional isomer, 5-acetamido-2-hydroxy benzoic acid, have indicated potential issues with low plasma bioavailability, suggesting that this class of compounds may face challenges in achieving high systemic concentrations.

Biodistribution:

Once in the systemic circulation, the extent of acetylation can influence the distribution of the compound into various tissues. The increased lipophilicity of the acetylated form may facilitate its entry into tissues, including crossing the blood-brain barrier, although this is highly speculative without direct experimental data. The tissue-specific expression of NATs and deacetylases will also play a critical role in determining the local concentration of the acetylated versus deacetylated form, which could in turn influence tissue-specific effects.

Prospective Applications and Future Research Directions for 4 Acetamido 3 Hydroxybenzoic Acid

Design and Synthesis of Novel Pharmaceutical Agents

The inherent functionalities of 4-acetamido-3-hydroxybenzoic acid make it an attractive starting point for medicinal chemists. The aromatic ring serves as a rigid core, while the substituent groups offer multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships.

A molecular scaffold is a core structure upon which new derivatives are built to create novel pharmaceutical compounds. The this compound molecule is well-suited for this role. Research has demonstrated that the closely related compound, 4-acetamido-3-nitrobenzoic acid, has been investigated through molecular docking studies as a potential inhibitor for proteins associated with the SARS-CoV-2 virus, highlighting the utility of this general framework in targeting significant diseases. nih.gov Furthermore, this compound itself has been utilized as a reactant in the synthesis of (aminophenyl)benzothiazoles, a class of compounds that has shown cytotoxic and antitumor activity. nih.gov This demonstrates its direct application in creating molecules with therapeutic potential.

The broader family of substituted benzoic acids serves as a cornerstone in drug discovery. For instance, derivatives of its structural isomers, such as 3-acetamido-4-methyl benzoic acid, have been designed and synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target relevant to diabetes. While these are different molecules, the successful use of their core structures underscores the potential of the acetamido-benzoic acid motif in generating lead compounds for a variety of therapeutic targets.

Sphingosine kinases (SphK) are critical enzymes in cellular signaling, and their inhibition is a key strategy in developing treatments for cancer and inflammatory diseases. nih.gov The this compound scaffold is highly relevant in this area. A notable example is the compound B-5354C, which is an ester derivative of the closely related 4-amino-3-hydroxybenzoic acid . nih.govsigmaaldrich.com B-5354C has been identified as a non-competitive inhibitor of Sphingosine Kinase 1 (SphK1), exhibiting a significant inhibitory constant (Ki). nih.gov

This finding strongly suggests that derivatives of this compound could also be potent and selective SphK inhibitors. The acetamido group can be readily hydrolyzed to an amino group in vivo or used to fine-tune the molecule's physicochemical properties, making it a valuable pro-drug or derivative strategy. The development of such inhibitors represents a promising direction for creating new anticancer and anti-inflammatory agents.

Table 1: Example of a Sphingosine Kinase 1 Inhibitor Based on a Related Scaffold This table presents data for an inhibitor derived from a closely related amino-analogue to demonstrate the potential of the core structure.

| Compound Name | Core Scaffold | Target | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|---|

| B-5354C | 4-Amino-3-hydroxybenzoic acid | SphK1 | 12 µM | Non-competitive |

Advanced Materials Science and Biomaterial Applications

Beyond pharmaceuticals, the functional groups of this compound provide opportunities for its use in creating new polymers and functional materials with tailored properties.

The development of advanced biomaterials often involves incorporating molecules that can impart specific functionalities, such as metal chelation or biocompatibility. While direct integration of this compound is an area for future exploration, the related class of hydroxamic acids offers a compelling parallel. Hydroxamic acids are potent metal-ion chelators and have been incorporated into polymers to create materials for ion-exchange resins, waste-water treatment, and medical applications. rsc.org By chemically modifying the carboxylic acid group of this compound into a hydroxamic acid, it is conceivable to design novel polymers with strong metal-binding capabilities, useful for creating specialized medical devices or filtration systems.

The parent structure, 4-hydroxybenzoic acid , is a well-established monomer used in the production of high-performance liquid crystal polymers (LCPs), such as Vectra, through copolymerization. researchgate.netmdpi.com These aromatic polyesters are known for their exceptional thermal stability and mechanical strength.

The presence of the additional acetamido and hydroxyl groups on this compound presents an opportunity to develop new specialty polymers. These groups can increase hydrogen bonding between polymer chains, potentially enhancing properties like thermal resistance and mechanical strength. They also serve as handles for further chemical modification after polymerization, allowing for the attachment of other molecules to create functionalized surfaces or materials with tailored solubility and compatibility. The synthesis of novel aromatic copolyesters or polyamides using this compound as a monomer is a significant and underexplored avenue for creating advanced materials. mdpi.com

Interdisciplinary Research Opportunities

The diverse potential of this compound naturally fosters interdisciplinary research. The intersection of its pharmaceutical and material science applications is particularly rich with possibility. For example:

Drug-Eluting Materials: Polymers synthesized from this compound derivatives could be loaded with other therapeutic agents. The polymer itself might possess intrinsic bioactivity, leading to synergistic effects.

Functional Medical Implants: The molecule could be used to create or coat medical implants. Its structure could be tailored to improve biocompatibility while also providing a platform for attaching specific drugs, such as anti-inflammatory agents or antibiotics, directly to the implant's surface.

Biosensors: The core structure could be functionalized and immobilized onto a substrate to act as a recognition element in a biosensor, potentially for detecting specific enzymes or metal ions.

These opportunities require collaboration between medicinal chemists, polymer scientists, and biomedical engineers to fully realize the potential of this versatile chemical compound.

Omics Technologies in Metabolic Pathway Elucidation

The complete biosynthetic and degradation pathways of this compound are not yet fully understood. Omics technologies offer a powerful toolkit to illuminate these metabolic networks. In the biosynthesis of the antibiotic amicetin (B1664860) by Streptomyces vinaceusdrappus, gene inactivation studies have implicated the involvement of this compound. nih.govasm.org When the genes amiF (an N-acetyltransferase) and amiL (a benzoate-CoA ligase) were inactivated, the mutant strains accumulated both cytosamine and this compound. nih.govasm.orgresearchgate.net

This finding suggests that in the wild-type strain, a precursor, likely 4-amino-3-hydroxybenzoic acid derived from the chorismate pathway, is a key intermediate. nih.govasm.org The accumulation of the acetylated form in the mutants implies that p-aminobenzoic acid (PABA) might be hydroxylated and then acetylated by enzymes outside the main amicetin gene cluster. nih.gov

Future research could leverage a multi-omics approach to gain a more comprehensive understanding:

Genomics and Transcriptomics: Sequencing the genomes of producing organisms and comparing transcriptomic data under different conditions can identify the specific genes responsible for the hydroxylation and acetylation steps leading to the formation of this compound. science.gov

Proteomics: Analyzing the protein expression profiles can confirm the function of enzymes encoded by the identified genes.

Metabolomics: This approach can identify and quantify the accumulation of intermediates and byproducts in the metabolic pathway, providing a dynamic view of the biosynthetic process. science.gov

By integrating these omics datasets, a complete map of the metabolic pathways involving this compound can be constructed, which is crucial for metabolic engineering and synthetic biology applications.

Advanced In Silico Screening for Biological Activity

Computational, or in silico, methods are invaluable for predicting the biological activities of molecules like this compound and its derivatives, thereby accelerating drug discovery. These techniques can screen vast virtual libraries of compounds against biological targets, saving time and resources.